Cas no 1955507-40-0 (Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate)

Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate 化学的及び物理的性質
名前と識別子
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- tert-butyl 2-(2-chloroacetamido)-2-phenylacetate
- tert-butyl2-(2-chloroacetamido)-2-phenylacetate
- Z2491498146
- Benzeneacetic acid, α-[(2-chloroacetyl)amino]-, 1,1-dimethylethyl ester
- Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate
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- MDL: MFCD30180939
- インチ: 1S/C14H18ClNO3/c1-14(2,3)19-13(18)12(16-11(17)9-15)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3,(H,16,17)
- InChIKey: GABBQXFZCSOUAX-UHFFFAOYSA-N
- SMILES: ClCC(NC(C1C=CC=CC=1)C(=O)OC(C)(C)C)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 6
- 複雑さ: 319
- XLogP3: 2.8
- トポロジー分子極性表面積: 55.4
Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-297751-0.05g |
tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |
1955507-40-0 | 95.0% | 0.05g |
$168.0 | 2025-03-19 | |
Ambeed | A1088848-1g |
tert-Butyl 2-(2-chloroacetamido)-2-phenylacetate |
1955507-40-0 | 95% | 1g |
$427.0 | 2024-04-22 | |
Enamine | EN300-297751-10.0g |
tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |
1955507-40-0 | 95.0% | 10.0g |
$3131.0 | 2025-03-19 | |
Enamine | EN300-297751-0.5g |
tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |
1955507-40-0 | 95.0% | 0.5g |
$569.0 | 2025-03-19 | |
Enamine | EN300-297751-5g |
tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |
1955507-40-0 | 93% | 5g |
$2110.0 | 2023-09-06 | |
1PlusChem | 1P01B57Y-500mg |
tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |
1955507-40-0 | 95% | 500mg |
$766.00 | 2024-06-17 | |
1PlusChem | 1P01B57Y-5g |
tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |
1955507-40-0 | 95% | 5g |
$2670.00 | 2024-06-17 | |
1PlusChem | 1P01B57Y-100mg |
tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |
1955507-40-0 | 95% | 100mg |
$363.00 | 2024-06-17 | |
Aaron | AR01B5GA-2.5g |
tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |
1955507-40-0 | 93% | 2.5g |
$1989.00 | 2023-12-15 | |
Enamine | EN300-297751-0.1g |
tert-butyl 2-(2-chloroacetamido)-2-phenylacetate |
1955507-40-0 | 95.0% | 0.1g |
$252.0 | 2025-03-19 |
Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
Tert-butyl 2-(2-chloroacetamido)-2-phenylacetateに関する追加情報
Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (CAS No. 1955507-40-0): A Comprehensive Overview
Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate, identified by the CAS number 1955507-40-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, exhibits promising potential in various biological and chemical applications. Its molecular structure, comprising a tert-butyl group, a chloroacetamido moiety, and a phenylacetic acid backbone, makes it a versatile intermediate in the synthesis of more complex molecules.
The tert-butyl group attached to the acetate moiety contributes to the compound's stability and reactivity, making it an attractive candidate for further functionalization. The presence of the chloroacetamido group introduces a polar and reactive site that can participate in various chemical transformations, including nucleophilic substitutions and condensation reactions. These features collectively enhance the compound's utility in synthetic chemistry and drug development.
In recent years, there has been growing interest in exploring the pharmacological properties of derivatives of 2-(2-chloroacetamido)-2-phenylacetate. Studies have demonstrated that modifications at the chloroacetamido position can significantly influence the biological activity of related compounds. For instance, research has shown that such modifications can enhance binding affinity to specific biological targets, potentially leading to the development of novel therapeutic agents.
The phenylacetic acid backbone of Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate is another key feature that contributes to its pharmacological relevance. Phenylacetic acid derivatives are well-known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The incorporation of this moiety into pharmaceutical candidates has been associated with improved efficacy and reduced side effects in preclinical studies.
Recent advancements in computational chemistry have further illuminated the potential of Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate as a scaffold for drug discovery. Molecular docking simulations have revealed that this compound can interact with various protein targets, suggesting its suitability for developing inhibitors or modulators of these proteins. Such interactions are crucial for understanding its mechanism of action and for designing more potent derivatives.
The synthesis of Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the ester group, introduction of the chloroacetamido moiety, and protection-deprotection strategies to control reactivity. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity.
The compound's stability under various conditions is another critical aspect that has been extensively studied. Research has focused on determining its solubility, thermal stability, and compatibility with different solvents. These parameters are essential for formulating the compound into stable pharmaceutical formulations and for ensuring its efficacy during storage and transportation.
In addition to its synthetic significance, Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate has been explored in various preclinical models to assess its pharmacokinetic properties. Studies have indicated that this compound exhibits good oral bioavailability and moderate metabolic stability, making it a promising candidate for further development into an oral therapeutic agent. Further investigations are ongoing to optimize its pharmacokinetic profile and to identify potential drug-drug interactions.
The role of Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate in medicinal chemistry is not limited to small molecule drug development. It has also been investigated as a building block for larger biopolymers and conjugates. For instance, its incorporation into peptidomimetics has shown promise in enhancing the bioavailability and stability of peptide-based therapeutics. This versatility underscores its importance as a versatile chemical entity in modern drug discovery.
The future direction of research on Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate is likely to focus on expanding its applications in regenerative medicine and precision therapeutics. Emerging technologies such as CRISPR-Cas9 gene editing and targeted drug delivery systems offer new opportunities for leveraging this compound's unique properties. By integrating it into advanced therapeutic platforms, researchers aim to develop more effective treatments for complex diseases.
In conclusion, Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate (CAS No. 1955507-40-0) is a multifaceted compound with significant potential in pharmaceutical chemistry. Its structural features make it an excellent candidate for further functionalization and application in drug development. With ongoing research focusing on its pharmacological properties, synthetic pathways, and applications in advanced therapeutics, this compound is poised to play a crucial role in the future of medicine.
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